molecular formula C23H21N5O5S B2543383 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-73-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2543383
CAS No.: 852437-73-1
M. Wt: 479.51
InChI Key: YHGKJABRXQCPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused with a 3,4-dimethoxyphenyl group at position 3 and a thioacetamide linkage at position 4. The thioacetamide is further substituted with a benzo[d][1,3]dioxol-5-ylmethyl group. This structure combines electron-rich aromatic systems (dimethoxy and benzodioxole) with a sulfur-containing bridge, which may enhance binding interactions and modulate pharmacokinetic properties such as solubility and metabolic stability. While direct bioactivity data for this compound is unavailable in the provided evidence, its structural features align with pharmacologically active triazolopyridazine and benzothiazole derivatives reported in the literature .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-30-16-6-4-15(10-18(16)31-2)23-26-25-20-7-8-22(27-28(20)23)34-12-21(29)24-11-14-3-5-17-19(9-14)33-13-32-17/h3-10H,11-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGKJABRXQCPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O5SC_{22}H_{24}N_{4}O_{5}S, with a molecular weight of approximately 444.52 g/mol. The structural complexity arises from its incorporation of benzo[d][1,3]dioxole and triazole moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest. Specific pathways such as the EGFR (Epidermal Growth Factor Receptor) signaling pathway have been implicated in its action against various cancer cell lines.
  • Case Studies : In vitro studies have demonstrated that derivatives with similar structures showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines . These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.
Cell Line IC50 (µM) Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

Antiviral Activity

Emerging evidence suggests that compounds containing triazole rings possess antiviral properties. Research has shown that these compounds can inhibit viral replication in various models:

  • Viral Targets : Compounds similar to this compound have been tested against viruses such as HSV (Herpes Simplex Virus). In one study, derivatives exhibited up to 91% inhibition of HSV replication at concentrations as low as 50 µM .

Pharmacological Profile

The pharmacokinetics and safety profile of this compound are crucial for its development as a therapeutic agent:

  • Toxicity Studies : Preliminary studies indicate low cytotoxicity towards normal cells with IC50 values greater than 150 µM for non-cancerous cell lines . This selectivity is advantageous for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The triazolo[4,3-b]pyridazine core distinguishes this compound from benzothiazole or pyrrolo-thiazolo-pyrimidine derivatives. For example:

  • Benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide) exhibit anti-inflammatory and antibacterial activities, with potency influenced by substituents on the indolinone moiety .

Key Insight : The triazolopyridazine core may offer enhanced planar rigidity compared to benzothiazoles, improving target affinity but possibly reducing solubility.

Substituent Effects
  • 3,4-Dimethoxyphenyl Group: This electron-donating substituent is analogous to methoxy groups in marine actinomycete-derived compounds (e.g., salternamide E), which are associated with antioxidant and antimicrobial activities . Comparatively, benzothiazole derivatives with p-hydroxybenzoyl or vanilloyl groups show varied bioactivity due to differences in hydrogen-bonding capacity .
  • Benzodioxolylmethyl Group : The methylenedioxy moiety is structurally similar to catechol derivatives but with improved metabolic stability due to reduced susceptibility to oxidative degradation .

Table 1: Substituent Comparison

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl, Benzodioxolylmethyl Hypothesized: Antimicrobial
Benzothiazole Derivatives Benzothiazole Indolinone, Vanilloyl Anti-inflammatory (IC50: 12–25 µM)
Salternamide E Macrolide Methoxy, Hydroxy groups Antimicrobial
Bioactivity and Promiscuity

The Hit Dexter 2.0 tool suggests that compounds with fused heterocycles and polar substituents (e.g., methoxy) may exhibit lower promiscuity due to selective binding, contrasting with "dark chemical matter" that lacks defined targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.